Esomeprazole
Overview
Description
Esomeprazole is a proton pump inhibitor (PPI) used to treat conditions where there is too much acid in the stomach. It is used to treat duodenal and gastric ulcers, erosive esophagitis, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome . It works by reducing the amount of acid in the stomach which helps in relief of acid-related indigestion and heartburn .
Synthesis Analysis
This compound has been synthesized through various methods. One method involves the application of iron catalysis for the kilogram scale asymmetric synthesis of this compound, achieving 87% yield and 99.4% enantiomeric excess (ee) by catalytic sulfoxidation with hydrogen peroxide . Another method describes an efficient continuous flow process for the synthesis of this compound, achieving 98% yield and 98% ee .
Molecular Structure Analysis
The molecular structure of this compound magnesium derivative in the solid-state has been reported. The structure was determined using the single crystal X-ray diffraction technique to reveal the bonding relationships between this compound heteroatoms and magnesium .
Chemical Reactions Analysis
This compound exhibits a dual-release pattern, resulting in more sustained plasma concentration–time profiles compared to other formulations . Chromatographic methods have been used to analyze this compound in biological fluids in the presence of other drugs and metabolites for studying drug kinetics or drug-drug interaction and enzyme polymorphism .
Physical And Chemical Properties Analysis
This compound has a short plasma half-life which can cause insufficient gastric acid suppression, such as nocturnal acid breakthrough . Its systemic exposure is comparable to that of other PPIs, showing a similar area under the plasma concentration–time curve .
Scientific Research Applications
Pharmacokinetic and Pharmacodynamic Modeling
- Pharmacokinetics and Pharmacodynamics in Healthy Volunteers : A study examined intravenous esomeprazole in healthy volunteers, focusing on the relationships between pharmacokinetics (PK), pharmacodynamics (PD), and pharmacogenomics (PG). The study found significant links between this compound elimination and CYP2C19 genotype, along with differences in the turnover rate of H+/K+-ATPase between Helicobacter pylori (HP) negative and positive subgroups (Dongyang Liu et al., 2016).
Pharmacokinetics in Specific Populations
- This compound in Preterm Preeclampsia Patients : Research indicates that this compound pharmacokinetics differ in pregnant patients with preterm preeclampsia compared to non-pregnant individuals. The study suggests lower clearance in pregnant participants, likely due to CYP2C19 inhibition (Manna Semere Gebreyesus et al., 2022).
- Pharmacokinetics in Critically Ill Patients : A study on critically ill patients revealed that this compound exhibits unique pharmacokinetic parameters in this group, differing from those in healthy volunteers. This suggests the need for careful consideration of dosing in critically ill populations (Yanyan Xu et al., 2022).
Formulation and Stability Studies
- Immediate-Release Formulation Study : this compound's immediate-release formulation was compared to its enteric-coated counterpart, revealing similar pharmacokinetics and pharmacodynamics but a faster onset of action in the immediate-release version. This study highlights the potential for different formulations of this compound to affect its efficacy and onset (Dasohm Kim et al., 2019).
- Sample Stability in Plasma : Investigating this compound's stability in plasma, a study found that it remains stable for up to 28 days under certain conditions. This research is significant for clinical sample analysis and pharmacokinetic studies (Y. Harahap et al., 2019).
Potential Therapeutic Applications
- Cellular Toxicity on Cancer Cells : this compound was assessed for its toxicity on HeLa cell lines (human cervical cancer), suggesting its potential application in cancer treatment. The results indicated significant cellular toxicity, pointing to this compound's potential use beyond acid reflux treatment (Azal H. Jumaa et al., 2020).
Mechanism of Action
Esomeprazole, also known as (S)-Omeprazole, is a widely used proton pump inhibitor (PPI) with a variety of applications in the management of gastric acid-related diseases .
Target of Action
This compound primarily targets the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is crucial for the final step in gastric acid production .
Mode of Action
This compound exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .
Biochemical Pathways
This compound controls pro-inflammatory and profibrotic molecules through the MAPK/Nrf2/HO1 pathway . It achieves this by causing the nuclear translocation of the transcription factor nuclear factor-like 2 (Nrf2) and induction of the cytoprotective molecule heme oxygenase 1 (HO1) .
Pharmacokinetics
This compound is primarily metabolized in the liver via CYP2C19 and to a lesser extent via 3A4 to hydroxy, desmethyl, and sulfone metabolites, all of which are inactive . About 80% of the metabolites are excreted in the urine, with less than 1% as active drug, and 20% in the feces . The time to peak in adults is between 1.5 to 2 hours .
Result of Action
The result of this compound’s action is the suppression of gastric acid secretion, which leads to an increase in intragastric pH . This effect is beneficial in the management of gastroesophageal reflux disease (GERD), for gastric protection to prevent recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs, and for the treatment of pathological hypersecretory conditions including Zollinger-Ellison (ZE) Syndrome .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, long-term use of PPIs such as this compound has been associated with possible adverse effects, including increased susceptibility to bacterial infections (including gastrointestinal C. difficile), reduced absorption of micronutrients such as iron and B12, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life .
Safety and Hazards
Esomeprazole can cause skin irritation, serious eye irritation, allergic skin reaction, respiratory irritation, and is toxic to aquatic life with long-lasting effects . It is also associated with risks such as increased susceptibility to bacterial infections, reduced absorption of micronutrients such as iron and B12, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life .
Future Directions
While esomeprazole has been available in a number of countries worldwide, it only received authorized permission to be marketed in Japan in September 2011. The standard this compound dose in Japan for the treatment of peptic ulcers and GERD is 20 mg. Other advised dosages are 10 mg for non-erosive reflux disease and 20 mg twice-daily dosing for eradication of Helicobacter pylori .
properties
IUPAC Name |
6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBDBMMJDZJVOS-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044292 | |
Record name | Esomeprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Esomeprazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005009 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very slightly soluble in water | |
Record name | Esomeprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00736 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Esomeprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells. This effect leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus. As the binding of esomeprazole to the (H+, K+)-ATPase enzyme is irreversible and new enzyme needs to be expressed in order to resume acid secretion, esomeprazole's duration of antisecretory effect that persists longer than 24 hours., Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion by specific inhibition of the H+/K+-ATPase in the gastric parietal cell. The S- and R-isomers of omeprazole are protonated and converted in the acidic compartment of the parietal cell forming the active inhibitor, the achiral sulphenamide. By acting specifically on the proton pump, esomeprazole blocks the final step in acid production, thus reducing gastric acidity. This effect is dose-related up to a daily dose of 20 to 40 mg and leads to inhibition of gastric acid secretion. | |
Record name | Esomeprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00736 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Esomeprazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8158 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
119141-88-7 | |
Record name | (-)-Omeprazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119141-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Esomeprazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119141887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Esomeprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00736 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Esomeprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ESOMEPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3PA6559FT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Esomeprazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8158 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Esomeprazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005009 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does esomeprazole exert its antisecretory effect?
A1: this compound, an S-enantiomer of omeprazole, acts as a proton pump inhibitor (PPI). [] It specifically and irreversibly inhibits the H+/K+-ATPase enzyme located in the gastric parietal cell membrane. [, ] This enzyme, also known as the proton pump, is responsible for the final step of gastric acid secretion. [] By blocking this pump, this compound effectively reduces gastric acidity. [, ]
Q2: Beyond acid suppression, does this compound possess other mechanisms of action relevant to its gastroprotective effects?
A2: Research suggests that this compound may offer additional gastroprotective benefits beyond its antisecretory effect. Studies in rat models of stress ulcer have demonstrated that this compound pretreatment not only inhibits gastric acid, gastrin, and pepsin secretion but also exerts antioxidant effects. [] This is evidenced by a reduction in malondialdehyde levels and an increase in antioxidant enzyme expression like glutathione and superoxide dismutase. [] Additionally, this compound exhibited anti-inflammatory effects by decreasing myeloperoxidase, tumor necrosis factor-alpha, and interleukin-1beta levels. [] These findings suggest that this compound’s gastroprotective effects might involve a multifaceted approach, including antioxidant and anti-inflammatory properties.
Q3: What are the downstream effects of this compound's inhibition of the p38 MAPK and NF-κB signaling pathways?
A3: In a study on stress ulcer in rats, this compound pretreatment attenuated the increased phosphorylation of nuclear factor kappa B (NF-κB) p65 and p38 mitogen-activated protein kinase (MAPK), and reduced NF-κB p65 nuclear translocation induced by water-immersed and restraint stress. [] The p38 MAPK and NF-κB signaling pathways are critical mediators of inflammation, oxidative stress, and apoptosis. [] this compound's inhibitory effect on these pathways might contribute to its gastroprotective effects by reducing inflammation and oxidative damage in gastric tissues.
Q4: How does the pharmacokinetic profile of this compound differ between intravenous and oral administration?
A4: Studies comparing the administration routes of this compound demonstrate that while intravenous administration results in higher area under the plasma concentration-time curve values on day 1, these differences are less pronounced after repeated dosing on day 5. [] This suggests that while intravenous administration may lead to higher initial exposure, both routes achieve comparable systemic levels after repeated administration.
Q5: Does food intake affect the pharmacokinetic and pharmacodynamic properties of a dual delayed-release formulation of this compound?
A5: Research on a novel dual delayed-release (DR) formulation of this compound investigated the impact of food on its pharmacokinetic and pharmacodynamic properties. [] Results showed that while food intake decreased the systemic exposure of this compound, it did not significantly affect the degree of gastric acid secretion inhibition. [] This suggests that the dual delayed-release mechanism helps maintain the drug's efficacy even with food intake.
Q6: How does a dual delayed-release formulation of this compound compare to conventional this compound in terms of pharmacokinetics and pharmacodynamics?
A6: Studies comparing a novel dual delayed-release (DDR) formulation of this compound (YYD601) to the conventional this compound capsule revealed distinct characteristics. [] YYD601 exhibited a dual-peak pharmacokinetic profile under fasting conditions, with a delayed Tmax compared to the conventional formulation. [] Despite this difference, the dose-adjusted AUC values were comparable between YYD601 and the conventional this compound 40 mg. [] Moreover, both formulations demonstrated similar efficacy in gastric acid inhibition, as evidenced by comparable increases in the mean percentage of time with intragastric pH > 4. [] These findings suggest that YYD601, with its sustained release profile, offers a potential advantage in maintaining prolonged acid suppression without compromising overall efficacy.
Q7: How does this compound affect the pharmacokinetics of nilotinib?
A7: A study investigated the potential for interaction between this compound, a potent proton pump inhibitor, and nilotinib, a tyrosine kinase inhibitor. [] When co-administered with this compound, nilotinib's Cmax decreased by 27% and AUC0-∞ decreased by 34%. [] The median time to reach nilotinib Cmax was slightly prolonged, but its elimination half-life remained unchanged. [] These findings indicate that while this compound may modestly reduce the rate and extent of nilotinib absorption, this interaction is unlikely to have significant clinical consequences.
Q8: Does this compound interact with the pharmacokinetics of other drugs?
A8: this compound is metabolized by the cytochrome P450 (CYP) system, primarily by the CYP2C19 isoenzyme. [, , , , ] This raises the possibility of drug interactions with other medications metabolized by the same enzyme. For instance, this compound has been shown to affect the pharmacokinetics of drugs like clopidogrel, phenytoin, and glipizide. [, , ] Co-administration with this compound can lead to altered plasma concentrations of these drugs, potentially impacting their efficacy and safety. Therefore, careful consideration of potential drug interactions is crucial when prescribing this compound, especially in patients on multiple medications.
Q9: What is the impact of co-administering this compound with clopidogrel?
A9: this compound is a CYP2C19 inhibitor, and clopidogrel requires metabolic activation by CYP2C19 to exert its antiplatelet effects. [] Studies have shown that this compound use is associated with decreased plasma concentrations of clopidogrel's active metabolite and increased platelet reactivity. [] This interaction may reduce clopidogrel's efficacy and potentially increase the risk of adverse cardiovascular events in patients receiving both drugs concurrently.
Q10: Is there a difference in the effect of this compound and pantoprazole on the pharmacokinetics of clopidogrel?
A10: Research suggests a difference in how this compound and pantoprazole, both proton pump inhibitors, impact clopidogrel's pharmacokinetics. [] this compound has been shown to decrease the plasma concentration of clopidogrel's active metabolite, while pantoprazole did not significantly affect it. [] This difference might be attributed to the varying degrees of CYP2C19 inhibition exhibited by these PPIs.
Q11: Does concomitant administration of cola with this compound influence the pharmacokinetics of capecitabine?
A12: Interestingly, a study investigating the impact of this compound on capecitabine pharmacokinetics found that co-administration of cola did not fully reverse the observed effects of this compound. [] While the exact mechanism remains unclear, this finding highlights the complexity of drug interactions and the potential influence of dietary factors.
Q12: What is the clinical efficacy of this compound in maintaining healing of erosive esophagitis?
A13: Studies have demonstrated that once-daily this compound is highly effective in maintaining healing of erosive esophagitis. [, ] In a randomized controlled trial, this compound 40 mg and 20 mg maintained healing in over 90% of patients over 6 months while also providing effective control of heartburn symptoms. [] This highlights the drug's long-term efficacy in managing this condition.
Q13: How does this compound compare to lansoprazole in treating erosive esophagitis?
A14: A head-to-head comparison of this compound 40 mg and lansoprazole 30 mg for treating erosive esophagitis revealed that this compound demonstrated significantly higher healing rates at both 4 and 8 weeks of treatment. [] The difference in healing rates was more pronounced in patients with greater baseline severity of erosive esophagitis. [] this compound was also associated with faster and greater sustained resolution of heartburn. []
Q14: What is the role of this compound in managing Helicobacter pylori infection?
A15: this compound is commonly used as part of a triple-therapy regimen for eradicating Helicobacter pylori infection. [, ] Clinical trials have consistently shown that this compound-based triple therapy effectively eradicates H. pylori, heals associated ulcers, and prevents relapse. [, ]
Q15: Does increasing the dose of this compound or prolonging treatment duration improve Helicobacter pylori eradication rates?
A16: A randomized trial evaluated the effect of increasing the dose of this compound or prolonging the treatment duration on H. pylori eradication rates. [] The study found no significant differences in cure rates between patients receiving a standard dose of this compound for 7 days, a higher dose for 7 days, or a higher dose for 10 days. [] This suggests that increasing the dose or treatment duration beyond the standard regimen may not provide additional benefit in terms of H. pylori eradication.
Q16: What is the safety profile of this compound in clinical use?
A17: this compound is generally well-tolerated, with an adverse event profile comparable to other PPIs. [] The most common side effects are typically mild and transient, including headache, diarrhea, nausea, flatulence, abdominal pain, and constipation. [] Long-term use of this compound has not been associated with significant safety concerns regarding the development of atrophic gastritis or clinically relevant changes in enterochromaffin-like cells. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.